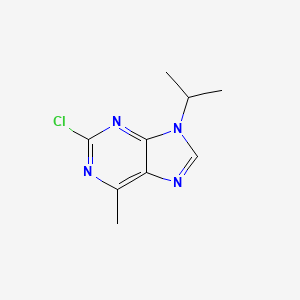

tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate, also known as TBTP, is a synthetic compound that has been used in a variety of scientific research applications. TBTP is a structural analog of the naturally occurring molecule pyrrolidine, and has been found to possess unique biochemical and physiological effects.

Scientific Research Applications

Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate has been used in a variety of scientific research applications. It has been used to study the effects of pyrrolidine-based compounds on the activity of enzymes, as well as their effects on the expression of genes. It has also been used to study the effects of pyrrolidine-based compounds on the activity of neurotransmitters, as well as their effects on the development of neurological disorders.

Mechanism of Action

Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is believed to act as an agonist at the NMDA receptor, which is a type of glutamate receptor found in the brain. It is thought to bind to the receptor and activate it, leading to an increase in the activity of the receptor. This results in an increase in the levels of glutamate, which is a neurotransmitter that plays a role in learning and memory.

Biochemical and Physiological Effects

tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of glutamate in the brain, which can lead to improved learning and memory. It has also been found to reduce the levels of stress hormones, such as cortisol, in the body. In addition, it has been found to reduce inflammation in the body, which can help to reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a suitable compound for use in experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is a synthetic compound and may have some unknown side effects.

Future Directions

There are several potential future directions for tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate research. One potential direction is to further study the effects of tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate on the activity of enzymes and neurotransmitters. Additionally, more research could be done on the effects of tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate on the development of neurological disorders. Finally, further research could be done to explore the potential therapeutic uses of tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate.

Synthesis Methods

Tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is synthesized through a process known as alkylation. In this process, the compound is formed by reacting an alkyl halide with a tert-butyl amine. The reaction is typically carried out in an inert organic solvent such as dichloromethane. The reaction is then heated to a temperature of around 80°C to allow for the formation of the desired product.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the 1,2,3-triazole ring. The pyrrolidine-1-carboxylate moiety is then added using a standard peptide coupling reaction. The tert-butyl group is introduced using a protecting group strategy.", "Starting Materials": [ "2-azidoacetic acid", "tert-butyl 2-propynoate", "copper sulfate", "sodium ascorbate", "N,N-dimethylformamide", "diisopropylethylamine", "ethyl acetate", "triethylamine", "2-(1H-1,2,3-triazol-5-yl)ethanamine", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "pyrrolidine-1-carboxylic acid", "N,N-diisopropylethylamine", "dimethyl sulfoxide", "trifluoroacetic acid", "methanol" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 2-(azidoacetyl)propionate by reacting 2-azidoacetic acid with tert-butyl 2-propynoate in the presence of copper sulfate and sodium ascorbate in N,N-dimethylformamide.", "Step 2: Synthesis of 2-(1H-1,2,3-triazol-5-yl)ethyl tert-butyl carbonate by reacting tert-butyl 2-(azidoacetyl)propionate with 2-(1H-1,2,3-triazol-5-yl)ethanamine in the presence of diisopropylethylamine and ethyl acetate.", "Step 3: Synthesis of N-hydroxysuccinimide ester of pyrrolidine-1-carboxylic acid by reacting pyrrolidine-1-carboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide in the presence of N,N-diisopropylethylamine and dimethyl sulfoxide.", "Step 4: Synthesis of tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate by reacting 2-(1H-1,2,3-triazol-5-yl)ethyl tert-butyl carbonate with the N-hydroxysuccinimide ester of pyrrolidine-1-carboxylic acid in the presence of triethylamine and methanol.", "Step 5: Deprotection of the tert-butyl group using trifluoroacetic acid to obtain the final product." ] } | |

CAS RN |

1269627-49-7 |

Product Name |

tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate |

Molecular Formula |

C11H18N4O2 |

Molecular Weight |

238.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.